molecular formula C12H9N5 B6343371 7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine CAS No. 37562-47-3

7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine

Cat. No.: B6343371
CAS No.: 37562-47-3
M. Wt: 223.23 g/mol
InChI Key: GUWGLGZGKKAQGX-UHFFFAOYSA-N
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Description

7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine is a heterocyclic compound that features a fused ring system combining pyridine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to nucleic acid bases, which allows it to interact with various biological targets.

Scientific Research Applications

7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anticancer properties due to its ability to interfere with cell signaling pathways.

    Industry: Utilized in the development of new materials with specific electronic properties.

Future Directions

The future directions for “7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine” could involve further exploration of its potential as a therapeutic agent, given its broad spectrum of activities . Additionally, the development of new synthetic methods and the study of its mechanism of action could also be areas of future research .

Biochemical Analysis

Biochemical Properties

7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with tyrosine kinases, where it acts as an inhibitor. This inhibition is significant because tyrosine kinases are involved in the regulation of various cellular processes, including cell division, differentiation, and metabolism . Additionally, this compound has been shown to bind to histone lysine demethylases, such as KDM4 and KDM5, thereby affecting gene expression and chromatin remodeling .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting tyrosine kinases, it disrupts signaling pathways that are crucial for cell proliferation and survival. This disruption can lead to reduced cell growth and increased apoptosis in cancer cells . Furthermore, the interaction with histone lysine demethylases affects the epigenetic regulation of gene expression, leading to changes in the transcriptional profile of cells . These changes can alter cellular metabolism and promote the differentiation of specific cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of tyrosine kinases and histone lysine demethylases, inhibiting their enzymatic activity. This binding is facilitated by the compound’s structural similarity to the natural substrates of these enzymes . The inhibition of tyrosine kinases prevents the phosphorylation of downstream signaling molecules, thereby blocking signal transduction pathways that promote cell growth and survival. In the case of histone lysine demethylases, the inhibition leads to the accumulation of methylated histones, which can repress gene expression and alter chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular function. In vitro studies have demonstrated that the effects on cell signaling and gene expression can persist for several days after the initial treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These toxic effects are likely due to the compound’s interaction with off-target proteins and the disruption of normal cellular processes. Threshold effects have also been noted, where a minimum concentration of the compound is required to achieve significant biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, potentially contributing to the compound’s overall biological activity. The compound’s metabolism can also affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific membrane transporters, and it can also bind to intracellular proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to the nucleus, where it interacts with nuclear enzymes such as histone lysine demethylases . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate subcellular compartments . The nuclear localization of the compound is essential for its role in regulating gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine typically involves the condensation of pyridine derivatives with pyrimidine precursors. One common method involves the reaction of 2-aminopyridine with 4-chloropyrimidine under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine is unique due to its specific ring structure, which allows it to interact with a wide range of biological targets. Its structural similarity to nucleic acid bases enhances its ability to bind to enzymes and receptors, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

7-pyridin-4-ylpyrido[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5/c13-12-15-7-9-1-2-10(16-11(9)17-12)8-3-5-14-6-4-8/h1-7H,(H2,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWGLGZGKKAQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC(=NC=C21)N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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